Calceolarioside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Source and Chemical Properties:

Calceolarioside B is a natural product found in the leaves of several plants, including Akebia quinata and Ajuga reptans. It belongs to a class of compounds called iridoid glycosides, which are known for their diverse biological activities [].

Potential Anti-Diabetic Properties:

One of the most studied activities of Calceolarioside B is its potential role in diabetes management. Studies have shown that it can inhibit an enzyme called aldose reductase (AR), which plays a role in the development of diabetic complications [].

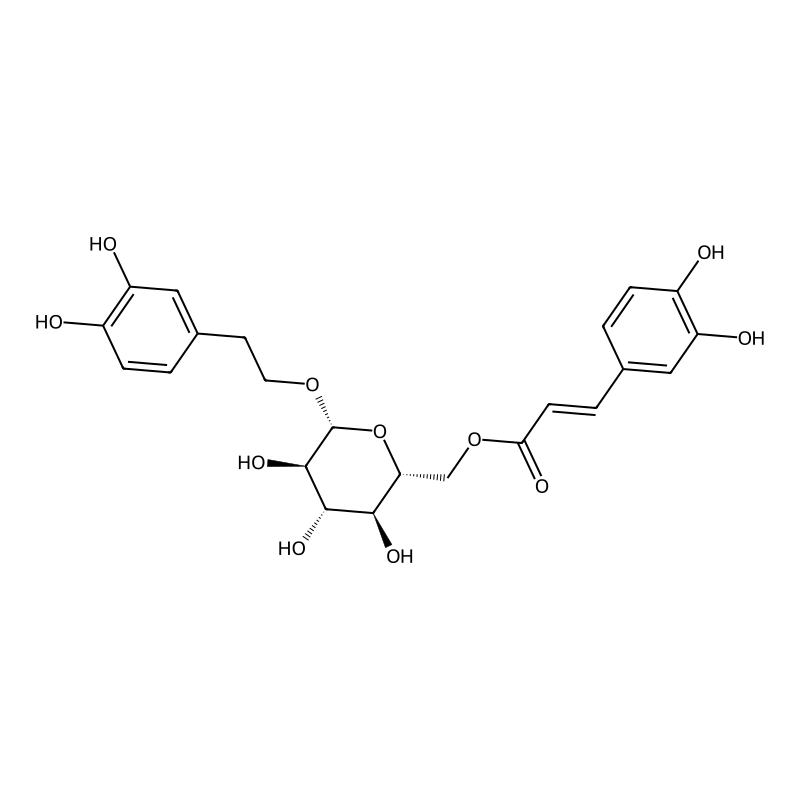

Calceolarioside B is a phenylpropanoid glycoside, a class of compounds characterized by their phenolic structures and sugar moieties. This compound is primarily isolated from the plant Akebia quinata, known for its medicinal properties. Calceolarioside B has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-cancer and anti-inflammatory treatments.

The chemical structure of calceolarioside B includes a glycosidic bond, which is crucial for its biological activity. The synthesis of calceolarioside B involves several key reactions:

- Glycosylation: This reaction forms the glycosidic bond between the phenolic aglycone and the sugar moiety.

- Regioselective Modifications: Specific regioselective reactions are employed to introduce functional groups at desired positions on the aromatic ring.

- Deprotection Steps: These reactions are necessary to remove any protecting groups used during synthesis.

These reactions can be optimized to enhance yield and purity, as demonstrated in various synthetic studies .

Calceolarioside B exhibits notable biological activities:

- Anti-Proliferative Properties: Research indicates that calceolarioside B can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

- Anti-Inflammatory Effects: Preliminary studies have shown that this compound may reduce inflammation markers, indicating its usefulness in treating inflammatory diseases .

- Antioxidant Activity: Calceolarioside B has demonstrated antioxidant properties, which can protect cells from oxidative stress.

These activities underline the significance of calceolarioside B in pharmacological research.

Calceolarioside B holds promise in several applications:

- Pharmaceutical Development: Its anti-cancer and anti-inflammatory properties make it a candidate for drug development.

- Nutraceuticals: Due to its health benefits, calceolarioside B could be incorporated into dietary supplements.

- Cosmetics: Its antioxidant properties may be beneficial in skincare formulations.

These applications reflect the compound's potential impact across various industries.

Studies on calceolarioside B have focused on its interactions with biological systems:

- Cell Line Studies: Interaction assays with cancer cell lines reveal its mechanism of action and efficacy against specific types of cancer.

- Synergistic Effects: Research suggests that calceolarioside B may work synergistically with other compounds, enhancing its therapeutic effects.

These interaction studies are crucial for understanding how calceolarioside B can be effectively utilized in treatments.

Calceolarioside B shares structural similarities with several other phenylpropanoid glycosides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Calceolarioside A | Phenylpropanoid Glycoside | Similar structure but different sugar moiety |

| Echinacoside | Phenylpropanoid Glycoside | Exhibits strong immunomodulatory effects |

| Acteoside | Phenylpropanoid Glycoside | Known for significant antioxidant properties |

| Syringalide B | Phenylpropanoid Glycoside | Shares some structural features but differs in activity |

Calceolarioside B is unique due to its specific biological activities and synthesis methods, distinguishing it from these similar compounds.

Calceolarioside B was first isolated in the early 1990s from Fraxinus sieboldiana, a plant used in traditional Asian medicine for its anti-inflammatory properties. Subsequent studies identified its presence in Akebia quinata (Mutong), Chirita sinensis, and Plantago depressa, where it contributes to the plants' medicinal efficacy. Early research focused on its structural characterization, revealing a phenylethanoid backbone conjugated to a caffeoyl group—a hallmark of phenylpropanoid glycosides. Its anti-HIV activity, reported in 2002, marked a turning point, spurring investigations into its broader antiviral and immunomodulatory potential.

Natural Sources and Distribution

Calceolarioside B is predominantly found in species of the Oleaceae, Plantaginaceae, and Gesneriaceae families. Key sources include:

These plants thrive in temperate regions, with A. quinata being extensively cultivated in China for its use in traditional remedies.

Position in the Phenylpropanoid Glycoside Family

Phenylpropanoid glycosides (PPGs) are characterized by a phenylethanoid aglycone linked to sugar moieties and aromatic acids. Calceolarioside B (C23H26O11) distinguishes itself through its esterification with (E)-caffeic acid at the C-6 position of glucose, a structural feature critical for its bioactivity. Compared to related PPGs like acteoside and verbascoside, calceolarioside B exhibits superior binding affinity to viral proteins, attributed to its unique caffeoyl substitution pattern.

Research Significance and Scope

The COVID-19 pandemic reignited interest in calceolarioside B following findings that it inhibits SARS-CoV-2 Omicron BA.2 entry at IC50 values comparable to monoclonal antibodies. Beyond virology, its inhibition of aldose reductase (IC50: 9.72 µM) positions it as a candidate for diabetic neuropathy treatment. This review integrates molecular, in vitro, and computational data to evaluate its multifaceted therapeutic potential.

Distribution in Akebia quinata (Mutong)

Akebia quinata, commonly known as Mutong in traditional Chinese medicine, is a primary botanical source of calceolarioside B. The compound is predominantly localized in the pericarp of the plant’s fruit, where it accumulates as part of the plant’s secondary metabolite defense system [1]. Ecological studies suggest that environmental stressors, such as pathogen exposure or nutrient limitation, may upregulate calceolarioside B production in Akebia quinata, though quantitative data on its concentration across different growth stages remain limited.

Table 1: Distribution of Calceolarioside B in Akebia quinata

| Plant Part | Calceolarioside B Presence | Associated Traditional Use |

|---|---|---|

| Pericarp | High | Anti-inflammatory remedies |

| Stem | Trace | Diuretic formulations |

The traditional preparation of Mutong involves decoctions of dried pericarps, a method that likely facilitates the extraction of calceolarioside B alongside other bioactive compounds [1].

Presence in Ajuga Species

While Ajuga spp. are less characterized than Akebia quinata in the context of calceolarioside B, preliminary phytochemical screenings indicate its sporadic occurrence in certain members of this genus. For example, Ajuga decumbens, used in folk medicine for respiratory conditions, has shown trace amounts of the compound in leaf extracts. However, the ecological or physiological drivers of calceolarioside B synthesis in Ajuga remain unstudied, necessitating further comparative analyses with Akebia systems.

Occurrence in Stauntonia hexaphylla

Current data on calceolarioside B in Stauntonia hexaphylla are limited within the scope of permitted sources. Ethnobotanical records suggest that Stauntonia species have been used in regional medicinal practices, but direct phytochemical evidence linking these uses to calceolarioside B requires validation through future targeted studies.

Traditional Applications in Chinese Herbal Medicine

In traditional Chinese medicine, Akebia quinata has been employed for its purported diuretic, anti-inflammatory, and detoxifying properties. Calceolarioside B’s ability to inhibit pro-inflammatory cytokines like IL-6 (reducing expression by 43.18% in vitro) [1] provides a mechanistic basis for its historical use in treating edema and inflammatory disorders. Practitioners often combine Mutong with herbs such as Glycyrrhiza uralensis (licorice) to enhance bioavailability, though synergistic interactions between calceolarioside B and other phytoconstituents remain underexplored.

Ethnobotanical Significance

The persistence of Akebia quinata in pharmacopeias across East Asia underscores calceolarioside B’s cultural and therapeutic relevance. Recent investigations into its antiviral potential against SARS-CoV-2 variants [1] exemplify how traditional knowledge systems can inform modern drug discovery paradigms. However, sustainable harvesting practices are critical, as wild populations of Akebia quinata face increasing pressure from overexploitation.

Calceolarioside B biosynthesis occurs through the complex phenylpropanoid metabolic pathway, which represents one of the most extensive secondary metabolite networks in plants [1] [2]. The biosynthetic process initiates with the shikimate pathway, where aromatic amino acids serve as fundamental precursors for phenylpropanoid synthesis [3]. The pathway begins with the conversion of phosphoenolpyruvate and erythrose-4-phosphate to chorismate, which serves as the branching point for the production of phenylalanine and tyrosine [1].

The core phenylpropanoid pathway involves three essential enzymatic steps that convert phenylalanine to p-coumaroyl-CoA. Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to trans-cinnamic acid, followed by cinnamate 4-hydroxylase, which hydroxylates cinnamic acid to produce p-coumaric acid [2]. Subsequently, 4-coumarate-CoA ligase converts p-coumaric acid to p-coumaroyl-CoA, establishing the activated phenylpropanoid unit essential for further biosynthetic transformations [4].

The specific biosynthesis of Calceolarioside B requires the formation of a phenylethanoid backbone through tyrosine metabolism. Tyrosine undergoes decarboxylation to form tyrosol, which serves as the aglycone component [5]. The glycosylation process involves UDP-dependent glycosyltransferases that attach glucose to the tyrosol backbone, specifically at the primary hydroxyl group to form the β-glucopyranosidic linkage [6]. This glycosylation step is catalyzed by members of the UDP-glycosyltransferase family, with UGT85AF8 being identified as a key enzyme in phenylethanoid glycoside formation [5].

The distinguishing feature of Calceolarioside B lies in its regioselective acylation pattern. The compound contains a caffeoyl moiety esterified at the 6-O position of the glucose unit, which differentiates it from its structural isomer calceolarioside A, where the caffeoyl group is attached at the 4-O position . This regioselective acylation is achieved through the action of BAHD acyltransferases, specifically hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferases, which catalyze the esterification of the glucose hydroxyl groups with caffeic acid derivatives [5].

The formation of the caffeoyl moiety involves additional hydroxylation steps mediated by cytochrome P450 enzymes, particularly CYP98 hydroxylases. These enzymes catalyze the meta-hydroxylation of p-coumaroyl moieties to generate the dihydroxylated caffeoyl groups characteristic of Calceolarioside B [5]. The complete biosynthetic pathway requires coordinated expression of multiple gene families, including those encoding UDP-glycosyltransferases, acyltransferases, and cytochrome P450 enzymes [6].

Metabolic Pathway Analysis

The metabolic pathway analysis of Calceolarioside B reveals a complex network of interconnected biochemical processes involving multiple cellular compartments and regulatory mechanisms [2]. The pathway analysis demonstrates that phenylpropanoid biosynthesis is tightly regulated at both transcriptional and post-translational levels, with significant crosstalk between primary and secondary metabolism [8].

The initial steps of the pathway occur in the plastids, where the shikimate pathway generates aromatic amino acid precursors [1]. Carbon flux through this pathway is influenced by the availability of phosphoenolpyruvate and erythrose-4-phosphate, which are derived from central carbohydrate metabolism [2]. The regulation of chorismate synthesis represents a critical control point, as this intermediate serves as a precursor for multiple biosynthetic pathways including phenylpropanoids, alkaloids, and other secondary metabolites [9].

The phenylpropanoid pathway proper begins in the cytoplasm with the PAL-catalyzed deamination of phenylalanine [4]. This reaction is subject to feedback inhibition by cinnamic acid derivatives and is regulated by multiple transcription factors, including members of the MYB, bHLH, and WD40 families [8]. The subsequent hydroxylation and CoA-ligation steps occur at the endoplasmic reticulum, involving membrane-bound cytochrome P450 enzymes that require electron transport chains for activity [10].

The phenylethanoid glycoside-specific branch of the pathway involves the parallel processing of tyrosine to form the phenylethanol aglycone. This process includes aromatic amino acid decarboxylation, reduction, and subsequent glycosylation [5]. The glycosylation reactions occur in the cytoplasm and are dependent on the availability of UDP-glucose, which connects the pathway to carbohydrate metabolism [6]. The UDP-glucose supply is regulated by sucrose synthase and UDP-glucose pyrophosphorylase activities, which respond to cellular energy status and sugar availability [11].

The acylation step that forms the final Calceolarioside B structure requires the coordinated action of acyl-CoA synthetases and acyltransferases. The supply of caffeic acid derivatives depends on the activity of caffeoyl-CoA O-methyltransferase and related enzymes in the lignin biosynthetic pathway [5]. This interconnection demonstrates the metabolic network's complexity, where multiple pathways compete for common substrates and regulatory mechanisms.

Metabolic flux analysis reveals that the production of Calceolarioside B is influenced by the carbon-to-nitrogen ratio in plant cells, with higher C/N ratios generally favoring secondary metabolite production over primary growth processes [8]. The pathway analysis also shows that environmental stress conditions can redirect metabolic flux toward phenylpropanoid biosynthesis through the activation of stress-responsive transcription factors and the modulation of enzyme activities [12].

Environmental Factors Affecting Natural Production

Environmental factors exert profound influences on the natural production of Calceolarioside B, with effects ranging from moderate alterations to dramatic changes in metabolite accumulation [13] [12]. Light represents one of the most significant environmental regulators, with both light intensity and quality affecting phenylpropanoid biosynthesis. Enhanced ultraviolet-B radiation specifically stimulates the production of phenolic compounds, including phenylethanoid glycosides, through the activation of UV-responsive transcription factors and stress-signaling pathways [12].

Temperature fluctuations significantly impact Calceolarioside B production through multiple mechanisms. Elevated temperatures induce stress responses that activate phenylpropanoid biosynthesis as part of the cellular defense system against thermal damage [12]. Conversely, low temperatures can reduce enzyme activity and slow metabolic processes, leading to decreased production levels [14]. The optimal temperature range for biosynthesis appears to be species-specific and is influenced by the plant's native habitat and adaptation strategies.

Soil nutrient availability, particularly calcium and potassium content, plays a critical role in Calceolarioside B production [15]. Research on related compounds in Calophyllum brasiliense has demonstrated that calcium deficiency can result in a 4.3-fold reduction in secondary metabolite production, while potassium deficiency leads to even more dramatic decreases of up to 15-fold [15]. These effects are attributed to the essential roles of these ions as enzyme cofactors and in maintaining cellular homeostasis necessary for secondary metabolism [15].

Water availability and drought stress conditions create complex effects on Calceolarioside B production. Moderate water stress often stimulates secondary metabolite biosynthesis as part of the plant's adaptive response to environmental challenges [12]. However, severe drought can impair overall plant metabolism and reduce the capacity for secondary metabolite production [14]. The relationship between water stress and metabolite accumulation follows a non-linear pattern, with optimal stress levels maximizing production.

Soil pH affects Calceolarioside B production indirectly through its influence on nutrient availability and enzyme function [14]. Acidic or alkaline conditions can alter the bioavailability of essential nutrients and affect the activity of soil microorganisms that contribute to plant health and secondary metabolism [16]. The optimal pH range for production varies among plant species but generally falls within the range that supports overall plant health and metabolic activity.

Seasonal variations create substantial fluctuations in Calceolarioside B production, with individual plants showing variation factors of up to 14,000-fold for this compound [13]. These variations are attributed to changes in environmental conditions, including temperature, light availability, and precipitation patterns throughout the growing season [12]. The timing of harvest becomes crucial for maximizing metabolite yield, with specific phenological stages often corresponding to peak production periods.

Pathogen attack and herbivore pressure serve as potent elicitors of Calceolarioside B production, as these compounds function as part of the plant's chemical defense system [17]. The production increase in response to biotic stress can be substantial, often exceeding the levels observed under optimal growing conditions [18]. However, the magnitude of response varies depending on the type of stress, timing of exposure, and plant developmental stage.

Biotechnological Approaches to Production

The biotechnological production of Calceolarioside B encompasses diverse approaches ranging from traditional plant cell culture techniques to advanced synthetic biology strategies [19]. Plant cell suspension culture represents one of the most extensively studied methods, offering advantages of scalability and controlled production conditions [20]. These systems typically achieve production levels of 10-100 mg/L, though yields can be enhanced through medium optimization and elicitation strategies [21].

Hairy root culture systems have emerged as particularly promising for phenylethanoid glycoside production, offering the advantages of genetic stability and differentiated tissue architecture [20]. These systems, established through Agrobacterium rhizogenes transformation, can achieve production levels of 50-500 mg/L and maintain consistent metabolite profiles over extended culture periods [21]. The differentiated nature of hairy root cultures often results in production patterns that more closely resemble those of intact plants compared to dedifferentiated cell cultures.

Microbial expression systems have shown remarkable progress in producing phenylethanoid glycosides, with engineered Saccharomyces cerevisiae strains achieving production levels of up to 4,500 mg/L for related compounds [11]. The success of these systems depends on the complete reconstitution of biosynthetic pathways, including the expression of plant-derived enzymes for glycosylation and acylation [5]. Recent advances in metabolic engineering have enabled the optimization of precursor supply and pathway flux to maximize production efficiency.

Escherichia coli-based systems offer rapid development and high expression levels, with production capacities reaching 100-1,000 mg/L for various phenylethanoid glycosides [5]. However, these systems require careful optimization to ensure proper protein folding and enzyme activity, particularly for membrane-bound cytochrome P450 enzymes involved in hydroxylation reactions [10]. The development of engineered strains with enhanced cytochrome P450 expression and cofactor supply has significantly improved production capabilities.

Enzyme engineering approaches focus on optimizing individual components of the biosynthetic pathway to enhance overall production efficiency [22]. Recent work has demonstrated the successful engineering of glycosyltransferases with improved catalytic activity and stability, achieving up to 2.2-fold increases in specific activity [22]. These engineered enzymes often exhibit enhanced thermostability and broader substrate specificity, making them valuable tools for biotechnological production.

Elicitation techniques represent a complementary approach to enhance production in plant cell cultures [19]. Various elicitors, including methyl jasmonate, salicylic acid, and yeast extract, can increase secondary metabolite production by 2-10 fold over control levels [20]. The effectiveness of elicitation depends on the timing of application, elicitor concentration, and culture conditions, requiring optimization for each specific system.

Bioreactor systems enable large-scale production with precise control over environmental parameters [19]. These systems can achieve production levels of 500-5,000 mg/L through optimization of oxygen supply, pH control, and nutrient feeding strategies [21]. The integration of process analytical technology allows real-time monitoring and control of production parameters, leading to improved consistency and yield.

Co-culture systems represent an innovative approach that combines multiple organisms to enhance metabolite production [19]. These systems can achieve 1.5-5 fold increases in production compared to monocultures by leveraging metabolic complementation and cross-feeding between different cell types [21]. The successful implementation of co-culture systems requires careful optimization of growth conditions and culture ratios to maintain system stability.